molecular formula C12H14N2O3 B8285183 3-(3-Methoxybenzyl)-2,5-piperazinedione

3-(3-Methoxybenzyl)-2,5-piperazinedione

Cat. No. B8285183
M. Wt: 234.25 g/mol
InChI Key: ZAVQZWAGCSZVJZ-UHFFFAOYSA-N
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Patent
US08431563B2

Procedure details

To a 100-mL round-bottomed flask was added 3-(3-methoxybenzyl)-2,5-piperazinedione (201 mg, 0.858 mmol), 5 mL of THF and BH3.DMS (0.326 mL, 3.43 mmol, Aldrich, St. Louis, Mo.). The reaction mixture was stirred at 70° C. for 18 h and then diluted with 1N NaOH (12 mL) and extracted with CH2Cl2 (2×50 mL). The organic extracts were washed with saturated aqueous NaCl (5 mL) and dried over Na2SO4. The solution was filtered and concentrated in vacuo to give the crude 2-(3-methoxybenzyl)piperazine (152 mg) as a colorless tar.
Quantity
201 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.326 mL
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:15]=[CH:16][CH:17]=1)[CH2:6][CH:7]1[NH:12][C:11](=O)[CH2:10][NH:9][C:8]1=O.C1COCC1.CSC>[OH-].[Na+]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:15]=[CH:16][CH:17]=1)[CH2:6][CH:7]1[CH2:8][NH:9][CH2:10][CH2:11][NH:12]1 |f:3.4|

Inputs

Step One
Name
Quantity
201 mg
Type
reactant
Smiles
COC=1C=C(CC2C(NCC(N2)=O)=O)C=CC1
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0.326 mL
Type
reactant
Smiles
CSC
Step Three
Name
Quantity
12 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 70° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×50 mL)
WASH
Type
WASH
Details
The organic extracts were washed with saturated aqueous NaCl (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC=1C=C(CC2NCCNC2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 152 mg
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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